Capillene
Description
Contextualization within Natural Products Chemistry
Capillene is classified as a polyacetylene, a group of compounds characterized by the presence of two or more carbon-carbon triple bonds. mdpi.com These compounds are a significant area of study within natural products chemistry due to their diverse structures and biological functions. Polyacetylenes are predominantly derived from fatty acids and are found in various organisms, but they are particularly abundant and structurally diverse in the plant family Asteraceae. nih.govmdpi.com this compound, with its phenyl group attached to a hexadiyne chain, represents an aromatic polyacetylene.
Historical Perspectives on this compound Research
Research into naturally occurring acetylenic compounds began to flourish in the mid-20th century. nih.gov Early investigations focused on the isolation and identification of these unique structures from various plant sources. This compound and its related ketone, capillin (B1212586), were identified as key constituents of essential oils from plants in the Artemisia genus. acs.orgmdpi.com Subsequent research has focused on elucidating the biosynthetic pathways of these compounds, their chemical synthesis, and their biological properties, including antimicrobial and cytotoxic effects. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexa-2,4-diynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQYRBLGGSLJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC#CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199971 | |
| Record name | Benzene, 2,4-hexadiynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Capillene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
140.00 to 143.00 °C. @ 10.00 mm Hg | |
| Record name | Capillene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-74-1 | |
| Record name | Capillene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-hexadiynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-hexadiynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Capillene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
0 °C | |
| Record name | Capillene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Chemotaxonomic Significance of Capillene
Botanical Sources and Global Distribution (e.g., Artemisia Species)
Capillene is notably characteristic of the genus Artemisia, which encompasses nearly 500 species distributed across the globe, with a high concentration of diversity in the temperate zones of Europe, Asia, and North America. usamv.rotandfonline.com The main hub of Artemisia species diversity is in Central Asia, including regions of China, Kazakhstan, Kyrgyzstan, Mongolia, Russia, Tadzhikistan, Turkmenistan, and Uzbekistan. nih.gov
The compound has been identified in various Artemisia species, including:
Artemisia dracunculus (Tarragon): this compound has been reported in this species, with one chemotype from the North-West Himalaya in India showing this compound as a major constituent (58.38%). usamv.ronih.govmdpi.com Another study on A. dracunculus var. dracunculus from Oregon, USA, also identified this compound, although at a lower concentration of 4.8%. essentialoils.org
Artemisia scoparia (Redstem wormwood): This species is a significant source of this compound. scispace.com Studies on A. scoparia from different regions have consistently shown high concentrations of this compound in its essential oil. For instance, a sample from Romania contained 66.20% this compound during its flowering period. usamv.ro Similarly, research on A. scoparia from Serbia and Turkey reported this compound as the main component, with concentrations of 63.8% and 53.0%, respectively. usamv.roresearchgate.net
Artemisia capillaris (Capillary wormwood): This species is another well-known source of this compound. essentialoils.orgnih.gov An analysis of A. capillaris oil from one study revealed a this compound content of 32.7%. nih.gov Research on A. capillaris from the Kumaon region of the Western Himalayas found that this compound concentration was highest (40.1%) during the full bloom stage. tandfonline.com
Artemisia xanthochroa : This species has also been reported to contain this compound. nih.gov
The global distribution of these plant species contributes to the widespread occurrence of this compound. The genus Artemisia is found across all continents except Antarctica, inhabiting diverse environments from sea level to high altitudes. nih.gov
Chemotypic Variation and Environmental Influences on this compound Production
The production and concentration of this compound can vary significantly, leading to the existence of different chemotypes within the same plant species. mdpi.com A chemotype is a chemically distinct entity within a species that produces a different set of secondary metabolites. This variation is often influenced by genetic factors, geographical location, and environmental conditions. mdpi.com
For example, within Artemisia dracunculus, different chemotypes have been identified. mdpi.com While a chemotype from India was rich in this compound, another from Oregon contained terpinolene (B10128) and (Z)-beta-ocimene as the main components, with a much lower percentage of this compound. mdpi.comessentialoils.org Similarly, variations in the chemical composition of Artemisia pedemontana in Spain have led to the identification of two distinct chemotypes: one rich in camphor (B46023) and 1,8-cineole, and another dominated by davanone. researchgate.net
Environmental factors that can influence the chemical composition of essential oils, including this compound content, include:
Phenological Stage (Developmental Stage): The concentration of this compound can change throughout the plant's life cycle. In Artemisia scoparia, the highest concentration of this compound (71.22%) was observed during the vegetative growth phase, decreasing to 66.20% at the flowering stage and further to 33.33% at maturity. usamv.ro In contrast, for Artemisia capillaris, this compound content peaked at the full bloom stage. tandfonline.com
Geographical Location and Altitude: The specific growing location, including factors like soil composition, climate, and altitude, can impact the chemical profile of the plant. mdpi.com Studies have noted significant variations in the essential oil composition of Artemisia species from different altitudinal gradients. mdpi.com
This chemotypic variation is crucial for understanding the chemotaxonomy of the genus and has practical implications for the use of these plants in various industries. usamv.romdpi.com
Distribution within Plant Tissues and Essential Oil Compositions
This compound is a prominent component of the essential oils of several Artemisia species. mdpi.com Essential oils are concentrated hydrophobic liquids containing volatile chemical compounds from plants. In Artemisia, these oils are primarily found in the leaves and flowers, contributing to their characteristic strong and aromatic scent. usamv.ro
The distribution of this compound can vary between different parts of the plant. For instance, analysis of Artemisia capillaris showed that the essential oil is present in both the leaves and roots. usamv.ro
The concentration of this compound in the essential oil can be substantial, often making it the major constituent. Here is a summary of this compound content in the essential oils of various Artemisia species from different studies:
| Botanical Source | Plant Part | This compound Percentage (%) | Geographic Origin | Citation |
| Artemisia scoparia | Aerial Parts | 71.22 | Romania (Growth Phase) | usamv.ro |
| Artemisia scoparia | Aerial Parts | 66.20 | Romania (Flowering Phase) | usamv.ro |
| Artemisia scoparia | Aerial Parts | 63.8 | Serbia | usamv.roresearchgate.net |
| Artemisia dracunculus | Aerial Parts | 58.38 | India | mdpi.com |
| Artemisia scoparia | Aerial Parts | 53.0 | Turkey | usamv.ro |
| Artemisia capillaris | Inflorescence | 40.1 | India (Full Bloom) | tandfonline.com |
| Artemisia scoparia | Aerial Parts | 33.33 | Romania (Maturity Phase) | usamv.ro |
| Artemisia capillaris | Aerial Parts | 32.7 | Not Specified | nih.gov |
| Artemisia dracunculus | Aerial Parts | 4.8 | USA (Oregon) | essentialoils.org |
The essential oils of these plants are complex mixtures containing a wide array of other compounds. Besides this compound, other frequently occurring components in the essential oils of these Artemisia species include β-pinene, limonene, γ-terpinene, methyl eugenol, camphor, and 1,8-cineole. usamv.ronih.gov The specific combination and relative abundance of these compounds, along with this compound, define the unique chemical profile of the plant's essential oil.
Isolation and Purification Methodologies for Capillene
Extraction Techniques from Biological Matrices
Capillene is often found in the essential oils or extracts of Artemisia species. Therefore, extraction methods commonly employed for isolating volatile or semi-volatile compounds from plant matrices are relevant. Hydrodistillation is a technique used to isolate essential oils from Artemisia species, which have been shown to contain this compound. researchgate.net
Another approach involves solvent extraction. For instance, an extracting process from Artemisia argyi utilized soaking the dry whole grass in ethanol (B145695) to obtain a crude extract. google.com This crude extract then underwent a liquid-phase extraction step involving partitioning with an extraction solvent system such as ethyl acetate/water. google.com This liquid-liquid extraction helps in selectively transferring compounds, including this compound, into a more amenable solvent phase for further purification. google.comgoogle.commdpi.com The complexity of biological matrices necessitates effective extraction methods to isolate the target analyte from interfering endogenous compounds. mdpi.comslideshare.netnih.gov
Chromatographic Separation Strategies
Chromatography plays a crucial role in separating this compound from other co-extracted compounds based on their differential affinities for a stationary phase and a mobile phase. rotachrom.com Both gas and liquid chromatography techniques are applied in the analysis and purification of this compound.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the separation and analysis of volatile compounds like this compound. rotachrom.combiorenewables.org In GC, the sample is vaporized and transported through a chromatographic column by an inert carrier gas (mobile phase). biorenewables.org The separation occurs based on the differential partitioning of the compounds between the gaseous mobile phase and a liquid or solid stationary phase within the column. biorenewables.org GC, often coupled with mass spectrometry (GC-MS), has been extensively used to analyze the chemical composition of essential oils from Artemisia species and identify this compound as a major component. usamv.ronih.govresearchgate.net The analytical value of GC is based on comparing the retention times of different compounds. biorenewables.org
Liquid Chromatography (LC)
Liquid chromatography techniques, including High-Performance Liquid Chromatography (HPLC), are also employed in the purification of this compound. scispace.cominternationalscholarsjournals.comnih.gov LC separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase. interchim.com Column chromatography, often using silica (B1680970) gel as the stationary phase, has been used as a purification step for extracts containing this compound. google.com Following liquid-phase extraction, passing the liquid extract through a silica gel column can help in isolating fractions enriched in this compound. google.com HPLC is a versatile technique for the isolation and purification of compounds from various sources. nih.gov
Advanced Purification Protocols and Preparative Scale Isolation
For obtaining larger quantities of highly pure this compound, advanced purification protocols and preparative-scale isolation techniques are necessary. While specific detailed protocols solely for preparative this compound isolation are not extensively detailed in the provided results, general preparative chromatography techniques are applicable.
Preparative liquid chromatography, including preparative HPLC, is a powerful tool for purifying compounds on a larger scale. interchim.comnih.gov This technique allows for the collection of purified fractions of the target compound. interchim.com Developing a preparative LC method typically involves optimizing separation conditions established during analytical-scale experiments. interchim.com High-speed counter-current chromatography (HSCCC) is another preparative technique used for the isolation of active components from natural products, and it can be combined with preparative HPLC for efficient purification of complex mixtures. nih.govresearchgate.net These advanced methods aim to achieve high purity and yield of the desired compound. interchim.com
Structural Elucidation and Spectroscopic Characterization of Capillene
Mass Spectrometry (MS) Applications
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of capillene, aiding in the confirmation of its molecular formula. This compound has a computed molecular weight of 154.21 g/mol and a monoisotopic mass of 154.078250319 Da. nih.govuni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed in the analysis of essential oils where this compound is found. nih.govpsu.eduphcogj.com This hyphenated technique separates components of a mixture by GC before they are introduced into the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification. For this compound, GC-MS analysis has shown characteristic peaks. nih.gov For instance, one NIST library entry for this compound (NIST Number 413414) indicates a total of 15 peaks with the top peak at m/z 153, the second highest at m/z 152, and the third highest at m/z 154. nih.gov Predicted Collision Cross Section (CCS) values for various adducts of this compound have also been computed, which can be useful in identification via ion mobility-mass spectrometry. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful technique for determining the connectivity of atoms and identifying functional groups within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. thegoodscentscompany.com
¹H NMR spectra provide information about the different types of hydrogen atoms and their environments, including their multiplicity and coupling patterns, which reveal neighboring protons. ¹³C NMR spectra provide information about the carbon skeleton, with each unique carbon atom giving rise to a distinct signal. hw.ac.ukchemistrysteps.com The chemical shifts in ¹³C NMR spectra fall within a characteristic range, typically 0-220 ppm for organic compounds. hw.ac.uk
Studies involving the isolation and identification of this compound from natural sources, such as Artemisia species, have utilized NMR analysis to confirm its structure. nih.govresearchgate.net Full assignment of signals in NMR spectra can be achieved with the help of various techniques including ¹H, ¹³C{¹H} APT, ¹H-¹H COSY, ¹H-¹³C HMQC, and ¹H-¹³C HMBC experiments. rsc.org
While specific detailed NMR data (chemical shifts, multiplicities, coupling constants) for this compound were not extensively provided in the search results beyond the mention of its use in identification nih.govresearchgate.net and the availability of ¹³C NMR spectra in databases nih.gov, the general principles of NMR application in structural elucidation are well-established.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule, providing information about the functional groups present. libretexts.orgbruker.comwikipedia.org Different bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. bruker.comwikipedia.orgmasterorganicchemistry.com The mid-infrared region (4000–400 cm⁻¹) is particularly useful for studying fundamental vibrations. wikipedia.org
Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum. upi.edumrclab.com This technique is particularly useful for detecting conjugated pi systems, such as the triple bonds and aromatic ring present in this compound. upi.edulibretexts.org The wavelength of maximum absorbance (λmax) in a UV-Vis spectrum is related to the extent of conjugation in the molecule. mrclab.comlibretexts.org UV-Vis spectroscopy can be used for both qualitative analysis (identifying compounds with chromophores) and quantitative analysis (determining concentration). upi.edumrclab.com
While specific IR and UV-Vis spectra or detailed data for this compound were not prominently featured in the search results, these techniques are standard methods for characterizing organic compounds and would be applied to gain insights into the presence of alkyne and aromatic functionalities in this compound.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD), measures the differential absorption of left and right circularly polarized light by chiral molecules. saschirality.orgcas.czwiley.com This technique is invaluable for determining the absolute configuration of chiral centers and analyzing molecular conformation. saschirality.orgwiley.com
This compound, with the structure hexa-2,4-diynylbenzene, does not possess any chiral centers according to its 2D and SMILES structures. nih.govuni.lujst.go.jp Therefore, chiroptical spectroscopy techniques like CD would not be applicable for stereochemical assignment for this specific compound as it is not chiral.
X-ray Crystallography (if suitable crystalline forms are available)
X-ray crystallography is a technique that provides a three-dimensional picture of the atomic and molecular structure of a crystal. stanford.edunih.govwikipedia.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, the positions of atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.org This technique requires the compound to form suitable single crystals. youtube.com
While X-ray crystallography is a powerful tool for structural elucidation, its application is contingent on the ability to obtain well-ordered crystals of the target molecule. There was no information in the search results indicating that X-ray crystallography has been applied to determine the structure of this compound, which exists as a liquid at room temperature. nih.govthegoodscentscompany.com This suggests that obtaining suitable crystals for X-ray diffraction may be challenging or that this method has not been reported for this specific compound in the consulted literature.
Biosynthetic Pathways and Enzymology of Capillene
Elucidation of Putative Biosynthetic Routes
Capillene (hexa-2,4-diynylbenzene) is a polyacetylene, a class of natural products distinct from the terpenoids, which are also abundant in many Artemisia species researchgate.netresearchgate.netmdpi.comnih.gov. The biosynthesis of polyacetylenes in plants typically involves the modification of fatty acids, often starting with oleic acid, through a series of desaturation and elongation steps, followed by oxidative cyclization or other modifications to form the characteristic alkyne bonds and aromatic rings. However, specific research detailing the step-by-step conversion of primary metabolites or fatty acid precursors into this compound has not been clearly elucidated in the provided search results. While Artemisia plants are known for complex biosynthetic machinery producing a variety of secondary metabolites, the precise route leading to the phenylacetylene (B144264) structure of this compound requires further investigation to be fully understood researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govthegoodscentscompany.com.
Identification and Characterization of Key Biosynthetic Enzymes
The specific enzymes responsible for catalyzing the formation of the alkyne bonds, the benzene (B151609) ring, and the linkage between these moieties in this compound have not been identified and characterized in the provided literature. Biosynthetic pathways for natural products are mediated by specific enzymes, such as desaturases, elongases, cyclases, and other modifying enzymes. While studies exist on enzymes involved in the biosynthesis of other compounds in plants where this compound is found, such as terpene synthases or enzymes in phenylpropanoid pathways, the enzymes directly involved in this compound biosynthesis have not been detailed researchgate.netmdpi.comnih.gov.
Genetic Basis of this compound Biosynthesis
The genes encoding the enzymes involved in the biosynthesis of this compound have not been identified or described in the provided search results. Understanding the genetic basis of a biosynthetic pathway involves identifying the genes that code for the relevant enzymes and regulatory proteins. This genetic information is crucial for studying pathway regulation, evolution, and for potential metabolic engineering efforts. However, specific genetic studies focused on the biosynthesis of this compound were not found in the examined literature.
Synthetic Methodologies and Chemical Transformations of Capillene
Total Synthesis Approaches to Capillene and its Analogues
Total synthesis strategies for polyyne natural products, including this compound and its analogues, have evolved over time. Historically, methods frequently employed Cu-catalyzed oxidative homo- and heterocoupling reactions to assemble the characteristic diyne units researchgate.net. For example, the synthesis of polyynes often involves coupling of terminal alkynes researchgate.net.
While specific detailed total synthesis schemes for this compound itself were not extensively detailed in the search results, the synthesis of related polyyne natural products has been reported using standard methods researchgate.net. The synthesis of analogues often involves building the polyyne chain and attaching the aromatic ring or modifying existing structures researchgate.netacs.org. Research has also explored the synthesis of analogues of other natural products with polyyne structures researchgate.net.
Stereoselective Synthesis Strategies for Chiral Analogues (if applicable)
This compound itself is an achiral molecule due to its symmetry. Therefore, stereoselective synthesis strategies would not be applicable to the synthesis of this compound itself. However, if chiral analogues of this compound were to be synthesized, stereoselective methods would be crucial to control the configuration of any newly introduced stereocenters nih.govmdpi.com.
General strategies for stereoselective synthesis in organic chemistry, which could potentially be adapted for chiral polyyne analogues, include the use of chiral auxiliaries, organocatalysis, organometallic catalysis, biocatalysis, and approaches utilizing the chiral pool nih.govmdpi.com. Techniques such as stereoselective epoxidation, asymmetric dihydroxylation, and asymmetric hydrogenation are commonly employed to introduce chirality into molecules nih.gov. The development of stereoselective methods for constructing complex molecular scaffolds is an active area of research mdpi.comrsc.orgrsc.org.
Chemical Derivatization and Scaffold Modification
Chemical derivatization and modification of the this compound scaffold can be undertaken to explore structure-activity relationships or to improve certain properties. Derivatization involves altering functional groups on the molecule youtube.com. For compounds with polar groups, techniques like silylation or esterification can be used to increase volatility and thermal stability, which is particularly useful for analytical techniques like gas chromatography youtube.com.
While specific examples of this compound derivatization were not prominently featured in the search results, the concept of derivatization is broadly applied in organic chemistry to modify compounds for various purposes, including analysis, synthesis of prodrugs, or attachment to other molecules youtube.com. Scaffold modification involves altering the core structure of the molecule nasc.org.ukebay.comajgrant.com.aukb-scaffolding.co.ukiogp.org. This could involve modifying the polyyne chain length, the aromatic ring, or introducing new substituents. Research on natural products often involves synthesizing analogues with modified scaffolds to investigate changes in biological activity acs.orgscispace.com.
Mechanistic Studies of Synthetic Transformations
Mechanistic studies are fundamental to understanding how chemical reactions proceed, including those involved in the synthesis and transformation of this compound. These studies investigate the step-by-step process of a reaction, including intermediates, transition states, and the factors influencing reaction rate and selectivity rsc.org.
Biological Activities: Mechanistic Insights and Cellular/preclinical Studies
Anti-inflammatory Activity and Molecular Targets
Capillene has demonstrated anti-inflammatory potential, with research focusing on its ability to modulate inflammatory responses and target key mediators and signaling pathways. researchgate.netkoreascience.kr
Regulation of Inflammatory Mediators (e.g., iNOS, COX-2 in RAW264.7 cells)
Investigations using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common model for studying inflammation, have shown that extracts containing this compound can suppress inflammatory responses. researchgate.netkoreascience.kr Specifically, studies on Artemisia capillaris extract and its components, including capillin (B1212586) and isoscopoletin (B190330) (which are often found alongside this compound), have revealed a significant reduction in nitric oxide (NO) secretion. researchgate.netkoreascience.kr NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). koreascience.kr Western blot analysis has validated that this reduction in NO is associated with the down-regulation of iNOS and cyclooxygenase-2 (COX-2) protein expression in LPS-induced RAW264.7 cells. researchgate.netkoreascience.kr Both iNOS and COX-2 are crucial enzymes involved in the production of pro-inflammatory molecules. koreascience.krnih.govmdpi.com While some studies specifically highlight capillin's potent effects on iNOS and COX-2, this compound has also been noted to possess anti-inflammatory features in previous studies. researchgate.net
Modulation of Cellular Signaling Pathways
The anti-inflammatory effects observed in studies involving Artemisia capillaris and its constituents, including compounds often found with this compound, are linked to the modulation of cellular signaling pathways. Down-regulation of iNOS and COX-2 expression suggests an impact on the pathways that regulate these enzymes. researchgate.netkoreascience.kr Research on other compounds with anti-inflammatory activity in RAW264.7 cells, such as capillarisin (B150004) (another constituent of A. capillaris), has shown inhibition of inflammatory biomarkers through the suppression of signaling pathways like ERK, JNK, and NF-κB activation. nih.gov The NF-κB pathway is a central regulator of inflammatory gene expression, including those for iNOS and COX-2. mdpi.commedchemexpress.com While direct studies specifically detailing this compound's modulation of these precise pathways (ERK, JNK, NF-κB) in the context of iNOS and COX-2 regulation were not explicitly found for this compound alone, the observed down-regulation of these mediators strongly implies an influence on upstream signaling cascades. researchgate.netkoreascience.krnih.gov Inflammatory responses in microglia, another type of immune cell, involve diverse signaling pathways including TLR/MyD88/NF-κB, JAK/STAT, and p38 MAPK. mdpi.comnih.gov Targeting these pathways can modulate inflammation. mdpi.comnih.gov
Antimicrobial Efficacy and Mechanisms of Action
This compound and essential oils containing it have demonstrated activity against various microorganisms, including bacteria and fungi. acgpubs.orgresearchgate.netfrontiersin.org The mechanisms underlying these effects are an area of ongoing investigation.
Activity against Bacterial Strains (e.g., Oral Bacteria, Staphylococcus aureus, Escherichia coli)
Essential oils containing this compound, such as those from Artemisia capillaris and Artemisia stricta, have exhibited antibacterial activity against a range of bacterial strains. acgpubs.orgnih.gov Specifically, the essential oil of A. capillaris, rich in this compound, has shown considerable inhibitory effects against various oral bacteria. nih.govthieme-connect.com Studies on the essential oil of Artemisia stricta, where this compound was a major constituent (41.6%), demonstrated effectiveness against Staphylococcus epidermidis and Staphylococcus aureus. acgpubs.orgacgpubs.org The oil was very effective against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.625 mg/mL and moderately effective against Staphylococcus aureus with an MIC of 1.25 mg/mL. acgpubs.orgacgpubs.org Essential oil from Artemisia herba alba, containing 24.33% this compound, also showed strong antibacterial activity against Escherichia coli and Staphylococcus aureus. uobasrah.edu.iq
While the precise mechanism of action of this compound itself against these bacteria requires further detailed study, general mechanisms of antibacterial drugs include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of metabolic pathways, and inhibition of membrane function. creative-biolabs.comopenstax.org Plant extracts and essential oils can exert antibacterial effects by damaging cell membranes and walls, inhibiting nucleic acid and protein synthesis, and increasing intracellular osmotic pressure. frontiersin.orgrsc.org Changes in cytoplasmic pH and cell wall disruption have been observed in bacteria treated with some plant extracts. frontiersin.org
The following table summarizes some reported antibacterial activities of essential oils containing this compound:
| Source Plant | This compound Content (%) | Bacterial Strain | Activity Level | MIC (mg/mL) |
| Artemisia stricta | 41.6 | Staphylococcus epidermidis | Very Effective | 0.625 |
| Artemisia stricta | 41.6 | Staphylococcus aureus | Moderately Effective | 1.25 |
| Artemisia herba alba | 24.33 | Escherichia coli | Strong | Not specified |
| Artemisia herba alba | 24.33 | Staphylococcus aureus | Strong | Not specified |
| Artemisia capillaris | 32.7 | Oral Bacteria (various) | Considerable | Not specified |
Antifungal Activities
Essential oils containing this compound have also exhibited antifungal properties. acgpubs.orgacgpubs.orguobasrah.edu.iq The essential oil of Artemisia stricta, with this compound as a major constituent, showed antifungal activity against six tested fungi. acgpubs.orgacgpubs.org Notably, it was very effective against Aspergillus flavus and Sporothrix schenckii, with MIC values as low as 0.625 mg/mL. acgpubs.orgacgpubs.org Activity was also observed against Aspergillus niger and Trichophyton rubrum. acgpubs.orgacgpubs.org Essential oil from Artemisia herba alba, containing this compound, also demonstrated antifungal activity against Candida albicans and Aspergillus niger. uobasrah.edu.iq
The table below presents some reported antifungal activities of essential oils containing this compound:
| Source Plant | This compound Content (%) | Fungal Strain | Activity Level | MIC (mg/mL) |
| Artemisia stricta | 41.6 | Aspergillus flavus | Very Effective | 0.625 |
| Artemisia stricta | 41.6 | Sporothrix schenckii | Very Effective | 0.625 |
| Artemisia stricta | 41.6 | Aspergillus niger | High | Not specified |
| Artemisia stricta | 41.6 | Trichophyton rubrum | High | Not specified |
| Artemisia herba alba | 24.33 | Candida albicans | Strong | Not specified |
| Artemisia herba alba | 24.33 | Aspergillus niger | Strong | Not specified |
Insect Antifeedant and Insecticidal Properties
This compound has been investigated for its potential as an insect antifeedant and insecticide. Polyacetylene compounds, including this compound, derived from crude essential oils have shown repellent and fumigant activities against insects like Tribolium castaneum. koreascience.kr this compound is reported to possess antifeedant activity against certain insect larvae and has the potential for use as a fumigant. acgpubs.org Studies on Artemisia capillaris have identified compounds with insect antifeedant properties in growing buds. jst.go.jp The Artemisia genus is known for producing secondary metabolites with insecticidal properties, recommending them as potential biological control agents. researchgate.netencyclopedia.pub These compounds can affect insects through direct contact, fumigation, repulsion, or by hindering feeding and reproduction. encyclopedia.pub Volatile compounds can induce toxicity via inhalation or direct contact, potentially affecting cellular membrane function. encyclopedia.pub
Cytotoxic Effects and Apoptosis Induction in Non-Malignant and Malignant Cell Lines
This compound has demonstrated cytotoxic effects in various cell lines. Studies have investigated its ability to induce apoptosis, a form of programmed cell death, in both non-malignant and malignant cells. Research indicates that the cytotoxic effect of this compound may be associated with the induction of apoptosis.
Investigation of Caspase-Dependent Apoptosis Pathways
Investigations into the mechanisms of this compound-induced apoptosis have explored the involvement of caspase-dependent pathways. Caspases are a family of proteases that play a critical role in the execution phase of apoptosis. While some studies on related compounds like capillin (also a polyacetylene) have shown the involvement of caspase activation, including caspase-3 and caspase-9, in inducing apoptosis and DNA fragmentation in cancer cell lines, specific detailed research findings directly linking this compound to the activation sequence of initiator (e.g., caspase-8, -9) and executioner (e.g., caspase-3, -6, -7) caspases were not extensively detailed in the provided search results for this compound itself. However, the broader context of apoptosis research highlights the central role of caspases in many cell death pathways ijbs.commdpi.commedsci.org.
Cell Cycle Arrest Mechanisms
This compound's effects on the cell cycle have also been examined. Cell cycle arrest is a mechanism by which cell proliferation is halted, often to allow for DNA repair or in response to cellular damage, and can precede apoptosis wikidoc.orgwikipedia.org. Some studies on related polyacetylenes, such as capillin, have indicated their ability to influence the cell cycle, leading to accumulation of cells in specific phases like S+G2/M researchgate.net. While the provided information does not offer specific details on which cell cycle checkpoints (e.g., G1, S, G2/M) are targeted by this compound or the precise molecular mechanisms involved (e.g., modulation of cyclins or cyclin-dependent kinases), the induction of cell cycle arrest is a documented effect of related compounds and a common mechanism by which cytotoxic agents exert their effects wikipedia.orgnih.govbiocompare.com.
Modulation of Intracellular Signaling Networks (e.g., PI3K/AKT/mTOR, STAT3)
The impact of this compound on intracellular signaling networks, such as the PI3K/AKT/mTOR and STAT3 pathways, is an area of investigation. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is frequently observed in cancer nih.govmdpi.comjcancer.orgmdpi.com. While the provided search results discuss the general importance of the PI3K/AKT/mTOR and STAT3 pathways in cell biology and cancer nih.govmdpi.comjcancer.orgmdpi.comfrontiersin.org, specific research directly detailing how this compound modulates these particular signaling networks was not prominently featured. Studies on other compounds have shown their ability to inhibit or activate components of these pathways, influencing downstream cellular responses like apoptosis and cell cycle progression jcancer.orgmdpi.comnih.gov.
Advanced Analytical Chemistry Techniques for Capillene Research
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS, LC-NMR)
Hyphenated techniques, which combine separation methods with detection methods, are indispensable for analyzing complex natural product mixtures containing Capillene. These techniques provide enhanced separation power and detailed structural information, enabling the identification and analysis of this compound within these intricate samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that couples the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS is effective for analyzing volatile and semi-volatile compounds like this compound found in essential oils. The GC component separates the various compounds based on their boiling points and interaction with the stationary phase, while the MS component provides mass spectral data that can be used to identify this compound by comparing its spectrum to spectral libraries or known standards. Studies on Artemisia species have frequently employed GC-MS for the analysis of essential oil components, with this compound often identified as a significant constituent. dntb.gov.uaresearchgate.netresearchgate.netmdpi.com For instance, GC-MS analysis of Artemisia scoparia essential oils revealed this compound as a major compound, with concentrations varying between 9.6% and 31.8% depending on the altitude of plant collection. mdpi.com Another study on Artemisia dracunculus utilized GC-FID and GC-MS to identify this compound as a principal component in leaf, stem, and root essential oils, with concentrations reaching up to 34.7% in the stem oil. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for analyzing less volatile or thermally labile compounds, as well as complex mixtures. LC separates compounds based on their interaction with a stationary phase and a liquid mobile phase, while MS or MS/MS provides mass-to-charge ratio information and fragmentation patterns for identification and structural elucidation. LC-MS is highly sensitive and useful for the separation, detection, and identification of chemicals in complex mixtures like natural product extracts. news-medical.net While GC-MS appears more commonly cited for this compound analysis in the provided context, LC-MS/MS is a valuable tool for comprehensive analysis of polar components in Artemisia species extracts, which may complement GC-MS analysis of the more volatile components like this compound. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of LC with the detailed structural information provided by NMR spectroscopy. This technique is particularly useful for the online identification and structural characterization of compounds in complex mixtures without the need for isolation. While less commonly cited for routine this compound analysis compared to GC-MS, LC-NMR can provide definitive structural confirmation for this compound and other co-eluting compounds in complex natural extracts. dntb.gov.uaebi.ac.ukidealg.org NMR studies have been used to identify this compound isolated from Artemisia campestris subsp. variabilis essential oil. researchgate.net
Quantitative Analysis Method Development and Validation
Accurate quantitative analysis of this compound in natural products is essential for various research purposes, including studying its variability in different plant sources, assessing extraction efficiency, and potentially for quality control of this compound-containing materials. Developing and validating robust quantitative methods is a critical aspect of this compound research.
Quantitative analysis aims to determine the precise amount or concentration of a specific analyte, such as this compound, within a sample. nih.gov Method development involves selecting the appropriate analytical technique (e.g., GC-FID, GC-MS, HPLC-UV) and optimizing parameters such as sample preparation, chromatographic separation conditions, and detection settings to achieve adequate sensitivity, selectivity, accuracy, and precision for this compound. researchgate.net
Validation of a quantitative method ensures that it is suitable for its intended purpose and provides reliable results. Key validation parameters typically include linearity, range, accuracy, precision, detection limit (LOD), and quantification limit (LOQ). researchgate.net Linearity assesses the proportional relationship between the analyte concentration and the analytical signal over a defined range. Accuracy measures how close the experimental results are to the true value, while precision indicates the reproducibility of the results. LOD and LOQ represent the lowest concentrations of the analyte that can be detected and reliably quantified, respectively.
Studies focused on the quantitative determination of this compound have been reported. For instance, a method for the identification and quantitative determination of capillin (B1212586) content (a related compound often found with this compound) in Artemisia scoparia essential oil was developed and validated using thin-layer chromatography with densitometric registration. researchgate.net This method demonstrated acceptable linearity, quantification limit, correctness ("introduced-found" method), and precision for capillin analysis. researchgate.net While this specific example focuses on capillin, the principles of method development and validation are directly applicable to this compound. Quantitative GC-MS analysis has also been used to determine the percentage of this compound in Artemisia essential oils, showing variations in concentration across different samples. researchgate.netmdpi.com
Development of this compound-Specific Detection and Quantification Methods
Developing analytical methods specifically tailored for the detection and quantification of this compound can offer advantages in terms of selectivity and sensitivity, especially when analyzing complex matrices. While general hyphenated techniques are powerful, methods optimized for this compound's unique chemical structure can improve analytical performance.
This compound is a linear acetylenic hydrocarbon. Its specific structure can be targeted for selective detection. For example, in GC-MS, optimizing the fragmentation parameters to enhance characteristic ions of this compound can improve its identification and quantification in the presence of co-eluting compounds. Similarly, in LC-based methods, selecting specific stationary phases and mobile phases can optimize the separation of this compound from other components in an extract.
While the provided search results highlight the use of standard GC-MS and GC-FID for this compound analysis and quantification in natural products researchgate.netresearchgate.netmdpi.com, the development of even more specific methods might involve techniques like selective detectors in GC (if applicable to acetylenes) or optimizing MS parameters for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in GC-MS or LC-MS/MS, respectively, targeting specific ions or fragmentation pathways characteristic of this compound. Although not explicitly detailed in the search results for this compound specifically, the principles of developing targeted quantitative methods using techniques like LC-MS/MS with optimized parameters are well-established in natural product analysis. news-medical.net
Quality Control and Method Validation in Natural Product Analysis
Quality control (QC) and method validation are crucial aspects of analyzing natural products containing this compound to ensure the reliability and comparability of results. Natural product matrices are often complex and can vary significantly in composition, which can impact analytical performance.
Method validation, as discussed in section 8.2, establishes the performance characteristics of an analytical method. For natural product analysis, this is particularly important due to the potential for matrix effects, which can influence the ionization efficiency in MS or affect chromatographic separation. Validation ensures that the method is accurate, precise, sensitive, and selective for this compound within the specific natural product matrix being analyzed. researchgate.net
Quality control involves implementing procedures during routine analysis to monitor the performance of the validated method and ensure that it remains within acceptable limits. This includes using quality control samples, such as blanks, standards, and spiked samples, to check for contamination, assess accuracy, and monitor precision over time. idealg.org For the analysis of this compound in natural products like essential oils, QC samples with known concentrations of this compound would be analyzed alongside the unknown samples.
Computational and Theoretical Chemistry Applications for Capillene
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a variety of computational techniques used to model or mimic the behavior of molecules. mdpi.com A fundamental aspect of molecular modeling is conformational analysis, which is the study of the three-dimensional shapes that molecules can adopt due to rotation around single bonds and the relative energies associated with these different arrangements (conformers). mdpi.comepo.orglibretexts.orglibretexts.org Understanding the preferred conformations of a molecule is crucial as it can significantly influence its physical, chemical, and biological properties. epo.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure of molecules. nih.govnrc.govnorthwestern.edu These calculations can provide detailed information about the distribution of electrons within a molecule, including molecular orbitals, electron density, and charge distribution. northwestern.educam.ac.ukqulacs.orgarxiv.org Methods such as Density Functional Theory (DFT) and ab initio methods are commonly used for these purposes. nih.govnrc.gov
Understanding the electronic structure is fundamental to predicting a molecule's reactivity. Quantum chemical calculations can be used to study reaction mechanisms, calculate activation energies, and determine transition states, thereby providing insights into how a molecule might behave in chemical reactions. nrc.govrsc.orgrsc.org Properties such as ionization potentials, electron affinities, and spectroscopic parameters can also be calculated. nrc.govcam.ac.uk While quantum chemical methods are routinely applied to organic molecules to understand their electronic properties and reactivity, specific detailed quantum chemical studies focused exclusively on the electronic structure and reactivity of Capillene were not found in the search results.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. libretexts.orgarxiv.orgarxiv.org By applying principles of physics and chemistry, MD simulations can provide dynamic insights into the behavior of molecular systems, including how molecules interact with each other and their environment. nih.govarxiv.org These simulations are particularly useful for studying processes that involve molecular motion and conformational changes, such as protein-ligand binding, membrane interactions, and the behavior of molecules in solution. nih.govrsc.orgmdpi.comyoutube.comnih.gov
MD simulations can be used to explore the conformational flexibility of a molecule, investigate its interactions with solvents or other molecules, and study processes like diffusion and aggregation. libretexts.orgnih.govarxiv.org For this compound, MD simulations could potentially be used to study its behavior in different environments, its interactions with biological membranes or proteins, or its self-assembly properties if applicable. Although MD simulations are a widely used technique in computational chemistry and biochemistry, specific detailed studies reporting molecular dynamics simulations focused solely on this compound and its interactions were not identified in the search results.
In Silico Prediction of Biological Activity (e.g., QSAR studies)
In silico methods for predicting biological activity utilize computational approaches to estimate how a compound might behave in a biological system. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of such methods. researchgate.netnih.govnih.govwaocp.org QSAR models aim to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their observed biological activities. researchgate.netnih.gov By developing such models, it is possible to predict the activity of new or untested compounds based on their molecular structures. researchgate.netnih.gov
Other in silico methods include molecular docking, which predicts the binding orientation and affinity of a molecule to a biological target (such as a protein), and methods for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties and toxicity. nih.govnih.govnih.gov These computational predictions can help prioritize compounds for experimental testing and guide the design of new molecules with desired biological profiles. researchgate.netnih.gov this compound has been mentioned in the context of in silico PASS (Prediction of Activity Spectra for Substances) prediction for the biological activities of essential oil components, where it was identified as a major compound in one instance. researchgate.net This suggests that computational methods have been applied to predict this compound's potential biological effects, although detailed QSAR studies focused specifically on this compound with reported models and data were not found in the search results. researchgate.netmdpi.comwaocp.org
Rational Design of this compound Analogues using Computational Methods
Rational design of chemical analogues involves using computational methods to design new molecules with modified structures based on a lead compound, with the goal of improving desired properties or introducing new ones. researchgate.netresearchgate.net Computational techniques such as molecular modeling, QSAR, molecular docking, and quantum chemical calculations can all contribute to the rational design process. researchgate.netresearchgate.net
By understanding the structural features of this compound that are important for its properties or activities (even if those activities are not detailed in the search results), computational methods could be used to design analogues with altered lipophilicity, electronic properties, or shape to potentially enhance activity, improve pharmacokinetic properties, or reduce toxicity. For example, based on predicted biological activities from in silico screening, computational methods could guide the synthesis of this compound derivatives with potentially improved efficacy or selectivity. While the rational design of analogues is a significant application of computational chemistry in drug discovery and materials science, specific published studies detailing the computational design of this compound analogues were not identified in the conducted search.
Structure Activity Relationship Sar Studies of Capillene and Its Analogues
Identification of Key Pharmacophores and Structural Determinants for Activity
A pharmacophore is defined as the specific three-dimensional arrangement of molecular features that are essential for a molecule to interact with a specific biological target and trigger a response. unina.itnih.gov For capillene (1-phenylhexa-2,4-diyne) and its related polyacetylenes, the core structural motif consistently associated with bioactivity is the phenylacetylenic system . doi.org This system comprises an aromatic phenyl ring connected to a conjugated polyacetylene chain, which in the case of this compound, is a hexadiyne chain. doi.orgmdpi.com
The biological activity of polyacetylenes is highly dependent on several structural factors, including the length of the carbon chain, the degree of unsaturation (number of triple and double bonds), the positioning of these unsaturated bonds, and the presence of various functional groups. researchgate.net The conjugated system of alternating single and triple bonds in this compound creates a specific electronic environment that is crucial for its interactions with biological targets. This core structure is responsible for a range of reported biological effects, including antibacterial, antifungal, anti-inflammatory, and blood platelet aggregation inhibitory activities. doi.orgresearchgate.net The phenyl group and the rigid, linear polyacetylene chain are the primary determinants that constitute the pharmacophore of this class of compounds.
Correlation of Structural Modifications with Bioactivity Modulation
Comparing the structure of this compound with its naturally occurring analogues provides significant insight into how small molecular changes can dramatically alter biological activity. researchgate.net A prime example is the comparison between this compound and its oxidized analogue, capillin (B1212586).
Key Structural Comparison:
This compound: Features a 1-phenylhexa-2,4-diyne structure.
Capillin: Possesses a 1-phenyl-2,4-hexadiyn-1-one structure. The only difference is the oxidation of the carbon atom adjacent to the phenyl ring to a ketone group.
This seemingly minor modification results in a significant modulation of bioactivity. Research has shown that capillin exhibits potent anti-inflammatory effects by strongly suppressing nitric oxide (NO) production in macrophages through the down-regulation of iNOS and COX-2 protein expression. researchgate.net Furthermore, capillin has been identified as a strong inhibitor of the α-glucosidase enzyme, indicating potential antidiabetic activity. semanticscholar.org The introduction of the ketone group creates an α,β-unsaturated carbonyl system, a structural feature known in other natural products to be a key determinant for certain biological activities. mdpi.com This suggests that while the phenylacetylene (B144264) backbone is the basic pharmacophore for general bioactivity, the presence of a ketone at the benzylic position is a critical determinant for enhanced anti-inflammatory and α-glucosidase inhibitory actions.
Other analogues, such as 5-phenyl-1,3-pentadiyne (B1208452) (which has a shorter, C5 alkyne chain) and capillarin, have also been isolated and, along with this compound, have demonstrated notable antifungal properties. doi.orgacs.org This indicates that variations in the polyacetylene chain length can be tolerated for retaining certain activities like antifungal effects, while specific functional groups are necessary to unlock other therapeutic potentials.
| Compound | Core Structure | Key Structural Modification (vs. This compound) | Reported Bioactivities | Reference |
|---|---|---|---|---|
| This compound | 1-phenylhexa-2,4-diyne | - | Antifungal, Antibacterial, Anti-platelet aggregation | doi.orgresearchgate.net |
| Capillin | 1-phenyl-2,4-hexadiyn-1-one | Oxidation to a ketone at the benzylic carbon | Potent Anti-inflammatory (NO suppression), α-Glucosidase inhibition, Antifungal | researchgate.netsemanticscholar.org |
| 5-phenyl-1,3-pentadiyne | 1-phenylpenta-1,3-diyne | Shorter (C5) alkyne chain | Antifungal | doi.orgacs.org |
| Capillarin | Isocoumarin (B1212949) derivative | Contains an isocoumarin ring system attached to the phenyl group | Antifungal | acs.org |
Rational Design and Synthesis of Novel Analogues with Targeted Activities
The rational design of new drugs involves using the understanding of SAR to create novel molecules with improved, targeted effects. nih.govnih.gov While extensive research on the rational synthesis of this compound analogues is not yet widespread, the principles derived from its SAR provide a clear path for such endeavors. The process typically involves a cycle of computational design, chemical synthesis, and biological validation. nih.gov
Lead Compound Selection and In-Silico Design: Based on its potent activities, capillin would serve as an excellent lead compound for designing new anti-inflammatory or antidiabetic agents. researchgate.netsemanticscholar.org Computational docking studies could model the interaction of capillin with target enzymes like COX-2 or α-glucosidase. This would allow for the virtual design of new analogues with modifications predicted to enhance binding affinity and selectivity. nih.gov
Chemical Synthesis: The designed analogues would then be created through chemical synthesis. researchgate.net Potential synthetic strategies based on the known SAR could include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, or halogen groups) to the phenyl ring to alter the molecule's electronic properties and explore further interactions with the target's binding site.
Modification of the Carbonyl Group: Replacing the ketone in capillin with other functional groups, such as an alcohol (to form capillol) or an amine, would help to definitively probe the role of the carbonyl oxygen in target binding.
Alteration of the Polyacetylene Chain: Synthesizing analogues with varying chain lengths or degrees of saturation to optimize the fit within a specific enzyme's active site.
Biological Evaluation: The newly synthesized compounds would be tested in vitro using relevant biological assays to determine their activity. nih.gov This would validate the computational predictions and provide data for further rounds of design, leading to the development of novel analogues with highly specific and potent therapeutic activities. This iterative process, which can lead to the discovery of entirely new chemical scaffolds ("scaffold hopping"), is a cornerstone of modern drug discovery. unina.it
Ecological Roles and Environmental Interactions of Capillene
Role in Plant Defense Mechanisms Against Herbivores and Pathogens
Capillene, a polyacetylene compound found in various plant species, particularly within the Artemisia genus, plays a significant role in the plant's defense against a range of biological threats, including herbivores and microbial pathogens. mdpi-res.comacademicjournals.org Plants produce an array of secondary metabolites that are not essential for primary metabolic processes but are crucial for survival and interaction with the environment. nih.govwikipedia.org These chemical defenses can act as toxins, repellents, or antifeedants to deter herbivores, or they can possess antimicrobial properties to inhibit the growth of pathogenic fungi and bacteria. nih.goviastate.edu
This compound is a key component of the essential oils of many aromatic plants and has demonstrated notable biological activities. nih.gov Research has identified this compound as an active agent in defending plants against insect pests. For instance, studies on the essential oil of Artemisia ordosica, which contains this compound, have shown repellent and fumigant activities against insects like the red flour beetle, Tribolium castaneum. researchgate.net Similarly, this compound isolated from Artemisia campestris has been shown to have insecticidal effects against the larvae of the cotton leafworm, Spodoptera littoralis. researchgate.net The production of such compounds is a classic example of direct chemical defense, where the plant synthesizes substances that are toxic or deterrent to herbivores, thereby reducing the extent of damage. nih.govwikipedia.org
In addition to its role against herbivores, this compound exhibits significant antimicrobial properties. Essential oils from Artemisia capillaris, containing this compound along with other compounds like β-pinene and β-caryophyllene, have demonstrated antimicrobial activity against fifteen different types of oral bacteria. tandfonline.com Furthermore, essential oils from other Artemisia species, where this compound is a major constituent, have shown inhibitory effects against various fungi. mdpi.com For example, the essential oil of Artemisia scoparia has been found to be effective against fungi such as Aspergillus flavus and Aspergillus niger. mdpi.com These antifungal actions are vital for protecting the plant from pathogenic infections that can cause disease and compromise the plant's health. iastate.edu
Table 1: Documented Defensive Activities of this compound-Containing Plant Extracts
| Target Organism | Plant Source | Observed Effect | Reference |
| Spodoptera littoralis (Cotton leafworm) | Artemisia campestris | Insecticidal | researchgate.net |
| Tribolium castaneum (Red flour beetle) | Artemisia ordosica | Repellent & Fumigant | researchgate.net |
| Oral Bacteria (15 genera) | Artemisia capillaris | Antimicrobial | tandfonline.com |
| Aspergillus flavus | Artemisia scoparia | Antifungal | mdpi.com |
| Aspergillus niger | Artemisia scoparia | Antifungal | mdpi.com |
Allelopathic Effects and Interspecies Chemical Communication
Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. mdpi.com These biochemicals, known as allelochemicals, are a critical component of plant-plant competition and interference. This compound, as a constituent of essential oils from various plants, has been identified as a potent allelochemical. uni-mate.huresearchgate.net
Research has consistently shown that essential oils containing this compound can inhibit the germination and growth of competing plant species. mdpi.comgarj.org For example, the essential oil of Artemisia monosperma, in which this compound is a major component, demonstrated significant phytotoxic effects on milk thistle (Silybum marianum), inhibiting both seed germination and root growth. garj.org Similarly, studies involving Artemisia campestris have shown that this compound can decrease the percentage of seed germination and hamper root and epicotyl growth in radish (Raphanus). sciprofiles.com The essential oil of Artemisia scoparia was also found to interfere with cellular respiration and photosynthesis in other plants. mdpi.com This allelopathic activity provides the producing plant with a competitive advantage by suppressing the growth of neighboring plants, thereby securing more resources like water, sunlight, and nutrients. mdpi.com
Beyond direct allelopathic interactions between plants, the release of volatile compounds like this compound is a form of interspecies chemical communication. nih.govresearchgate.netwiley.com Plants release a blend of volatile organic compounds in response to both biotic and abiotic stresses, which can be perceived by other plants and organisms in the ecosystem. nih.gov While the primary function of this compound in this context appears to be inhibitory (allelopathy), this chemical signaling can influence a variety of ecological interactions. nih.govcapes.gov.br For instance, the presence of these compounds in the soil can affect microbial communities, further altering the competitive landscape. researchgate.net
Table 2: Allelopathic Effects of this compound-Containing Essential Oils
| Target Plant Species | Source Plant Species | Observed Effect | Reference |
| Silybum marianum (Milk thistle) | Artemisia monosperma | Inhibition of seed germination and root growth | garj.org |
| Raphanus sativus (Radish) | Artemisia campestris | Decrease in seed germination, root, and epicotyl growth | sciprofiles.com |
| Various pasture grasses | Artemisia frigida | Inhibition of regeneration | mdpi.com |
| Various competing plants | Artemisia scoparia | Inhibition of germination and plant growth via oxidative stress | mdpi.com |
Biotransformation and Environmental Fate Pathways
The environmental fate of a secondary metabolite like this compound refers to its transformation and persistence in the environment after being released from the plant. aesacademy.orgresearchgate.net Natural compounds, especially volatile and reactive ones used in plant defense, often have limited persistence in the environment due to various degradation processes. mdpi.com
Specific, detailed studies on the biotransformation and environmental fate pathways of this compound are not extensively documented in the reviewed literature. However, based on the chemical nature of this compound (a volatile polyacetylene) and the general behavior of natural insecticides and allelochemicals, certain pathways can be inferred. mdpi.comnih.gov One of the significant drawbacks of using natural compounds for pest control is their potential for rapid degradation in the environment. mdpi.com This degradation can occur through several mechanisms.
Abiotic processes such as photolysis (degradation by sunlight) and hydrolysis (reaction with water) are potential transformation pathways for many organic compounds. nih.govuga.edu Given its unsaturated structure, this compound is likely susceptible to photodegradation.
Biotic transformation, or biodegradation, is another critical pathway, where microorganisms in the soil and water use the compound as a substrate. nih.govnih.gov Microbial enzymes can break down complex organic molecules into simpler, less toxic substances. The environmental persistence of compounds like this compound is therefore often short, which is beneficial in preventing long-term ecological accumulation but also poses challenges for their use as biopesticides, where longer persistence might be desired. mdpi.com The rapid breakdown of such compounds is a key aspect of their environmental profile, distinguishing them from many synthetic pesticides that can persist and bioaccumulate. uga.edu
Future Research Directions and Potential Scientific Applications of Capillene
Discovery and Engineering of Novel Biosynthetic Pathways for Sustainable Production
The sustainable production of capillene is a critical bottleneck for its large-scale application. Currently, it is primarily obtained through extraction from plant sources, such as various Artemisia species. mdpi.com Future research is geared towards establishing more reliable and scalable production platforms.
The biosynthesis of polyacetylenes like this compound in plants is a complex process. While the general pathways for related compounds like terpenes involve routes such as the mevalonic acid (MVA) and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, the specific enzymatic steps for many polyacetylenes are not fully elucidated. mdpi.com A primary future objective is the complete characterization of the this compound biosynthetic gene cluster in high-yielding plant species.
Once these genes are identified, metabolic engineering and synthetic biology offer powerful tools for sustainable production. nih.gov Research could focus on:
Heterologous Expression: Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This approach has been explored for other complex plant metabolites like artemisinin (B1665778) and could provide a consistent, high-yield source of this compound independent of agriculture. reading.ac.uk
Pathway Optimization in Plants: Using genetic engineering techniques to upregulate key enzymatic steps or downregulate competing pathways in the native plant species to increase the accumulation of this compound. scispace.com
Cell-Free Biosynthesis: Developing enzymatic cascades in vitro using purified enzymes from the biosynthetic pathway to produce this compound from simple precursors.
These strategies rely on a foundational understanding of the genetics and biochemistry of this compound formation, making the discovery of the involved genes a top priority. nih.gov
Development of Advanced Synthetic Routes for Complex this compound Analogues
Chemical synthesis provides an alternative to biological production and offers the crucial advantage of enabling the creation of novel analogues with potentially improved properties. While standard methods for the synthesis of this compound have been established, often relying on transition-metal-catalyzed alkynylation and coupling reactions, future research aims to develop more efficient and versatile synthetic strategies. researchgate.net
Key areas for future development include:
Asymmetric Synthesis: Developing stereoselective methods to produce specific enantiomers of this compound analogues, which is critical as different stereoisomers can have vastly different biological activities.
Flow Chemistry: Utilizing continuous-flow reactors to improve reaction control, safety, and scalability for key synthetic steps.
Hybrid Approaches: Combining chemical synthesis with enzymatic steps (chemoenzymatic synthesis) to leverage the high selectivity of enzymes for certain transformations that are challenging to achieve with traditional chemistry. chemrxiv.org
The development of these advanced synthetic routes is not only for producing this compound itself but also for generating a library of structurally diverse analogues. These analogues can then be screened for enhanced biological activity, improved stability, or reduced toxicity, paving the way for the development of new therapeutic agents or agrochemicals.
Further Elucidation of Mechanistic Pathways in Various Biological Systems
This compound has been identified as a major constituent in essential oils that exhibit a range of biological effects, including cytotoxic and anti-inflammatory activities. mdpi.comresearchgate.net However, the precise molecular mechanisms by which this compound exerts these effects are not fully understood. Future research must move beyond observing the effects of whole essential oils to studying the specific interactions of purified this compound within biological systems.
Important research questions to be addressed include:
Identification of Molecular Targets: Determining the specific proteins, enzymes, or receptors that this compound directly binds to in order to initiate a biological response.
Signaling Pathway Analysis: Mapping the downstream signaling cascades that are activated or inhibited following the interaction of this compound with its target. Studies on essential oils containing this compound suggest the involvement of apoptosis-related pathways, including the generation of reactive oxygen species (ROS) and the activation of caspases. nih.gov Further studies are needed to confirm these mechanisms for pure this compound.
Cellular Uptake and Distribution: Investigating how this compound enters cells and where it localizes within different cellular compartments.
A deeper understanding of these mechanistic pathways is essential for validating the therapeutic potential of this compound and for designing more potent and selective analogues.
Exploration of Non-Clinical Applications (e.g., Agrochemistry, Veterinary Science, Material Science)
Beyond its potential in human medicine, this compound and its derivatives hold promise in several other scientific and industrial sectors.
Agrochemistry: There is growing evidence for the potential of this compound as a natural pesticide. Essential oils rich in this compound have demonstrated insecticidal, repellent, and ovipositional deterrence activities against various agricultural pests, such as the pulse beetle (Callosobruchus chinensis) and the cotton leafworm (Spodoptera littoralis). researchgate.netmdpi.commdpi.com Future research should focus on isolating the specific effects of this compound, understanding its mode of action in insects, and developing stable formulations for field application as a biopesticide. researchgate.net Its allelopathic properties also suggest a potential role as a natural herbicide. uni-mate.hu
Veterinary Science: Artemisia species have a long history of use in traditional veterinary medicine. google.com The known antimicrobial and antiparasitic properties of compounds from this genus suggest that this compound could be investigated for applications in animal health, for instance, as a component in treatments for parasitic infections or microbial diseases in livestock. nih.gov
Material Science: While the polyacetylene structure of this compound offers interesting electronic and chemical properties, its application in material science is a largely unexplored frontier. Research could investigate its potential as a building block for creating novel polymers or as a component in functional coatings, leveraging its inherent reactivity and biological activity.
Integration of Multi-Omics Approaches in this compound Research
The complexity of biological systems requires a holistic approach to understand the multifaceted effects of a compound like this compound. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to gain a comprehensive view of cellular responses to this compound. mdpi.comfrontlinegenomics.com
Future research can leverage these technologies to:
Identify Biosynthetic Genes: Use comparative transcriptomics and genomics on high- and low-capillene producing plants to rapidly identify candidate genes involved in its biosynthesis. dntb.gov.ua
Uncover Mechanisms of Action: Treat cells with this compound and analyze the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). This can reveal the full spectrum of pathways perturbed by the compound, providing unbiased insights into its mechanism of action and potential off-target effects. nih.govnih.gov
Discover Biomarkers: In preclinical studies, multi-omics can help identify biomarkers that indicate the response to treatment with this compound-based agents, aiding in the development of personalized medicine approaches.
By integrating these large-scale datasets, researchers can build comprehensive models of this compound's biological activity, accelerating its development from a natural product of interest to a valuable chemical entity with diverse applications. mdpi.com
Q & A
Q. How should researchers handle missing data in longitudinal studies of this compound’s pharmacokinetics?
- Methodological Answer : Use multiple imputation (MI) or maximum likelihood estimation (MLE) to address missing data. Validate assumptions with Little’s MCAR test. Sensitivity analysis (e.g., worst-case scenarios) ensures robustness. Pre-register analysis plans to reduce bias .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
